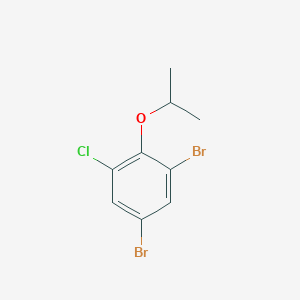

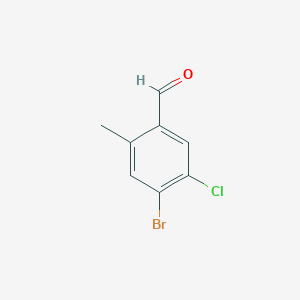

4-溴-5-氯-2-甲基苯甲醛

描述

“4-Bromo-5-chloro-2-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrClO . It is used in various chemical reactions and is a key intermediate in the synthesis of several compounds .

Synthesis Analysis

The synthesis of “4-Bromo-5-chloro-2-methylbenzaldehyde” involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloro-2-methylbenzaldehyde” is represented by the InChI code1S/C8H6BrClO/c1-5-2-7 (9)8 (10)3-6 (5)4-11/h2-4H,1H3 . The molecular weight of the compound is 233.49 . Chemical Reactions Analysis

“4-Bromo-5-chloro-2-methylbenzaldehyde” is involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, Imination and oxidative heterocyclization / carbonylation .Physical and Chemical Properties Analysis

The physical form of “4-Bromo-5-chloro-2-methylbenzaldehyde” is solid . The storage temperature is 2-8°C .科学研究应用

绿色合成和抑制活性

4-溴-5-氯-2-甲基苯甲醛已被用于席夫碱化合物的绿色合成。一个这样的例子是通过缩合反应合成和表征席夫碱化合物,展示出相当大的脲酶抑制活性,突出了其在医药和农业领域的潜在应用。这种合成方法强调生态友好的技术,利用最少的溶剂并为生产具有显着生物活性的化合物提供了一条有效途径(Zulfiqar 等,2020)。

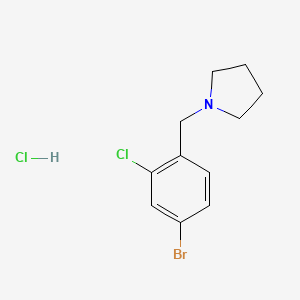

CCR5拮抗剂的合成

该化合物已成为合成新型非肽类CCR5拮抗剂不可或缺的一部分,展示了其在治疗剂创造中的多功能性。这些合成的化合物显示出有希望的生物活性,表明它们在通过靶向CCR5受体治疗HIV/AIDS等疾病的药物开发中的潜力。该应用展示了该化合物在开发具有显着临床意义的新型治疗剂中的作用(Cheng De-ju,2015)。

电化学研究

研究探索了用4-溴-5-氯-2-甲基苯甲醛衍生物功能化的聚合物的电化学行为,揭示了此类化合物的电活性。这些研究对开发具有在传感器、涂层和电子设备中潜在应用的新型材料具有重要意义,突出了该化合物在推进材料科学中的作用(Hasdemir 等,2011)。

抗氧化活性

该化合物已被用于合成查耳酮衍生物,随后对其抗氧化活性进行了评估。此类研究强调了该化合物在生成具有潜在健康益处的新分子的效用,尤其是在对抗氧化应激相关疾病方面。这种方法不仅展示了该化合物在化学合成中的多功能性,还展示了其对发现新型抗氧化剂的贡献(Rijal 等,2022)。

结构表征和晶体学

4-溴-5-氯-2-甲基苯甲醛已用于合成腙化合物,然后通过X射线晶体学对其进行结构表征。此类研究提供了对新型化合物的分子和晶体结构的宝贵见解,促进了对其性质和在包括材料科学和制药在内的各个领域的潜在应用的更深入理解(Wang 等,2011)。

安全和危害

作用机制

Target of Action

4-Bromo-5-chloro-2-methylbenzaldehyde is a type of aromatic compound that primarily targets the benzylic position . The benzylic position is a carbon atom that is adjacent to the aromatic ring, and it plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through several mechanisms. One of the key interactions is free radical bromination, which involves the removal of a hydrogen atom from the benzylic position . This process is facilitated by the compound’s bromine atom . Another important interaction is nucleophilic substitution, where a nucleophile replaces a leaving group in a molecule . In the case of 4-Bromo-5-chloro-2-methylbenzaldehyde, the bromine atom can act as a leaving group .

属性

IUPAC Name |

4-bromo-5-chloro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXNOEQKERZPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

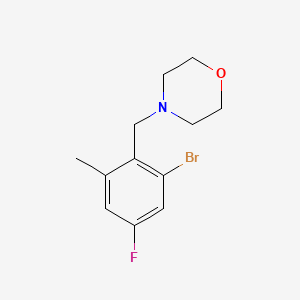

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)

![5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole](/img/structure/B3237688.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/structure/B3237694.png)